molecular formula C13H17F2NO B13329746 3,5-Difluoro-N,N-diisopropylbenzamide

3,5-Difluoro-N,N-diisopropylbenzamide

Katalognummer: B13329746
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: OOXZYUUELLODHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-N,N-diisopropylbenzamide is an organic compound with the molecular formula C₁₃H₁₇F₂NO It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and an N,N-diisopropylamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.

    Amidation Reaction: The 3,5-difluorobenzoic acid is reacted with N,N-diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable nucleophiles.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-N,N-diisopropylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amide group can form hydrogen bonds with proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Difluorobenzamide: Lacks the N,N-diisopropyl groups, making it less lipophilic.

    N,N-Diisopropylbenzamide: Lacks the fluorine atoms, affecting its metabolic stability.

    3,5-Difluoro-N-methylbenzamide: Contains a different amide substituent, influencing its biological activity.

Uniqueness

3,5-Difluoro-N,N-diisopropylbenzamide is unique due to the combination of fluorine atoms and N,N-diisopropyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H17F2NO

Molekulargewicht

241.28 g/mol

IUPAC-Name

3,5-difluoro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17F2NO/c1-8(2)16(9(3)4)13(17)10-5-11(14)7-12(15)6-10/h5-9H,1-4H3

InChI-Schlüssel

OOXZYUUELLODHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.